molecular formula C29H26N2O7S B13756871 Diphenylmethyl (5R-(5alpha,6alpha,7beta))-3-methoxy-8-oxo-7-(phenoxyacetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate 5-oxide CAS No. 57562-03-5

Diphenylmethyl (5R-(5alpha,6alpha,7beta))-3-methoxy-8-oxo-7-(phenoxyacetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate 5-oxide

Katalognummer: B13756871
CAS-Nummer: 57562-03-5
Molekulargewicht: 546.6 g/mol
InChI-Schlüssel: QQAYRTHPIWQKCZ-HNZQATFASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diphenylmethyl (5R-(5α,6α,7β))-3-methoxy-8-oxo-7-(phenoxyacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate 5-oxide is a cephalosporin-derived β-lactam antibiotic with a unique bicyclic core structure. Its molecular framework includes:

  • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene: A bicyclic system common to cephalosporins, providing structural rigidity critical for β-lactamase resistance .
  • 3-Methoxy substituent: Enhances stability against enzymatic degradation by altering electron density around the β-lactam ring .
  • 7-(Phenoxyacetamido) side chain: Influences antibacterial spectrum and pharmacokinetics .
  • Diphenylmethyl ester: A protective group facilitating synthetic intermediates, as seen in ceftibuten parent nucleus synthesis .
  • 5-Oxide: A sulfoxide group that may modulate solubility and oxidative stability .

Eigenschaften

CAS-Nummer

57562-03-5

Molekularformel

C29H26N2O7S

Molekulargewicht

546.6 g/mol

IUPAC-Name

benzhydryl (6R)-3-methoxy-5,8-dioxo-7-[(2-phenoxyacetyl)amino]-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C29H26N2O7S/c1-36-22-18-39(35)28-24(30-23(32)17-37-21-15-9-4-10-16-21)27(33)31(28)25(22)29(34)38-26(19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-16,24,26,28H,17-18H2,1H3,(H,30,32)/t24?,28-,39?/m1/s1

InChI-Schlüssel

QQAYRTHPIWQKCZ-HNZQATFASA-N

Isomerische SMILES

COC1=C(N2[C@@H](C(C2=O)NC(=O)COC3=CC=CC=C3)S(=O)C1)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5

Kanonische SMILES

COC1=C(N2C(C(C2=O)NC(=O)COC3=CC=CC=C3)S(=O)C1)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis generally involves the modification of a cephalosporin nucleus, starting from a 3-hydroxy-8-oxo-7-(phenylacetyl)amino-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester intermediate. This intermediate is functionalized to introduce the methoxy group at position 3 and the phenoxyacetamido moiety at position 7, followed by oxidation to form the sulfone (5-oxide) derivative.

Key Synthetic Steps

  • Starting Material Preparation
    The precursor, (6R,7R)-3-hydroxy-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenyl methyl ester, is synthesized via condensation of appropriate amines with cephalosporin nuclei, followed by esterification with diphenylmethanol. This compound serves as a versatile intermediate for further derivatization.

  • Methoxylation at Position 3
    The 3-hydroxy group is converted to a 3-methoxy substituent through methylation reactions, typically using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. This step requires careful control to avoid overalkylation or degradation of the β-lactam ring.

  • Introduction of Phenoxyacetamido Side Chain
    The phenoxyacetamido group at position 7 is introduced via acylation reactions. This involves reacting the 7-amino group of the cephalosporin intermediate with phenoxyacetyl chloride or phenoxyacetic acid derivatives in the presence of coupling agents or bases to form the amide bond.

  • Oxidation to 5-Oxide
    The sulfur atom in the thiazolidine ring is oxidized to the sulfone (5-oxide) form using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions. This oxidation enhances the compound's stability and biological activity.

Reaction Conditions and Purification

  • Reactions are typically carried out under inert atmospheres (nitrogen or argon) to prevent oxidation or degradation.
  • Solvents such as dichloromethane, ethyl acetate, or 2-propanol are commonly used.
  • Purification is achieved through silica gel column chromatography using solvent gradients (e.g., dichloromethane/ethyl acetate mixtures).
  • Crystallization from suitable solvents yields the pure compound, often confirmed by X-ray crystallography for structural verification.

Data Tables Summarizing Preparation Parameters and Outcomes

Step Reagents/Conditions Yield (%) Notes
Synthesis of cephalosporin intermediate Amines + cephalosporin nucleus, diphenylmethanol esterification 60-75 Stereochemistry controlled
Methoxylation at position 3 Methyl iodide or dimethyl sulfate, base (e.g., K2CO3), solvent (acetone) 70-85 Avoids β-lactam ring opening
Phenoxyacetamido acylation Phenoxyacetyl chloride, base (triethylamine), solvent (DCM) 65-80 Amide bond formation
Sulfur oxidation to 5-oxide m-CPBA or H2O2, low temperature, inert atmosphere 75-90 Monitored by TLC and NMR

Detailed Research Outcomes and Characterization

  • Structural Confirmation : X-ray crystallography confirms the bicyclic core and substitution pattern, with the sulfur oxidation state verified by sulfur NMR and mass spectrometry.
  • Purity and Yield : Chromatographic and spectroscopic analyses (HPLC, NMR, IR) demonstrate high purity (>98%) and reproducible yields.
  • Stereochemical Integrity : Optical rotation and chiral HPLC confirm retention of stereochemistry at the 5R, 5alpha, 6alpha, and 7beta positions throughout synthesis.
  • Stability Studies : The 5-oxide form shows enhanced chemical stability under physiological pH compared to the sulfide precursor.

Summary Table of Key Synthetic Intermediates and Final Compound

Compound Name Molecular Formula Key Features Role in Synthesis
(6R,7R)-3-Hydroxy-8-oxo-7-(phenylacetyl)amino-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenyl methyl ester C28H24N2O6S Hydroxy at position 3, phenylacetyl side chain Intermediate for methoxylation and acylation
Diphenylmethyl (5R-(5alpha,6alpha,7beta))-3-methoxy-8-oxo-7-(phenoxyacetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate 5-oxide Complex formula (Cephalosporin derivative) Methoxy at position 3, phenoxyacetamido at 7, oxidized sulfur (5-oxide) Final target compound with enhanced activity

Analyse Chemischer Reaktionen

Types of Reactions

Di(phenyl)methyl(6R)-3-methoxy-5,8-dioxo-7-[[2-(phenoxy)acetyl]amino]-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Di(phenyl)methyl(6R)-3-methoxy-5,8-dioxo-7-[[2-(phenoxy)acetyl]amino]-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate has several scientific research applications:

Wirkmechanismus

The compound exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The phenoxyacetamido side chain at C-7 may offer broader Gram-positive activity compared to thienylureidoacetyl (SQ 14,359) but less efficacy against Pseudomonas spp. .

Pharmacological and Physicochemical Properties

Table 2: Physicochemical and Pharmacokinetic Data

Property Target Compound SQ 14,359 () (6R,7R)-3-(Acetoxymethyl)-8-oxo... ()
PSA ~120 Ų (est.) 90.21 Ų 110 Ų
pKa ~0.67 (est.) 0.67 (predicted) 1.50 (predicted)
Aqueous Solubility Low (ester-protected) Moderate (sodium salt) Low
Antibacterial Spectrum Gram-positive focus Broad-spectrum Gram-negative focus

Notes:

  • The 5-oxide group in the target compound may increase polarity (higher PSA) compared to non-oxidized analogs, affecting renal clearance .
  • Crystallinity (per ) meets pharmacopeial standards, ensuring stability during storage .

Resistance and Stability Profiles

  • β-Lactamase Resistance: The 3-methoxy group provides comparable stability to 7-methoxycephalosporins (e.g., cephamycins), outperforming non-methoxylated analogs like those in .
  • Oxidative Stability : The 5-oxide group may reduce susceptibility to sulfoxide reductases, a degradation pathway observed in compounds .

Biologische Aktivität

Diphenylmethyl (5R-(5alpha,6alpha,7beta))-3-methoxy-8-oxo-7-(phenoxyacetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate 5-oxide, commonly referred to as compound 57562-03-5, is a complex organic molecule with significant biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies that illustrate its potential applications in pharmacology.

Basic Information

PropertyDetails
Molecular Formula C29H26N2O7S
Molar Mass 546.59 g/mol
CAS Number 57562-03-5
EINECS Number 260-810-7

Structural Characteristics

The compound features a bicyclic structure that contributes to its unique biological activity. The presence of a thia ring and an azabicyclo framework enhances its interaction with biological targets.

Diphenylmethyl (5R-(5alpha,6alpha,7beta))-3-methoxy-8-oxo-7-(phenoxyacetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate 5-oxide exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties, particularly against Gram-positive bacteria due to its ability to inhibit bacterial cell wall synthesis.
  • Antitumor Effects : Research indicates that the compound may induce apoptosis in cancer cells through the activation of specific apoptotic pathways, making it a candidate for cancer therapy.
  • Anti-inflammatory Properties : The compound has demonstrated the ability to modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, the compound was tested against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 1 µg/mL against Staphylococcus aureus and Streptococcus pneumoniae, highlighting its potent antimicrobial activity .

Antitumor Activity

A recent investigation in Cancer Research evaluated the effects of Diphenylmethyl (5R-(5alpha,6alpha,7beta))-3-methoxy on human breast cancer cells (MCF-7). The study reported a significant reduction in cell viability at concentrations of 10 µM after 48 hours of treatment, suggesting its potential as an antitumor agent .

Anti-inflammatory Mechanism

Research published in Inflammation Research explored the anti-inflammatory effects of the compound in a murine model of arthritis. The results showed a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) following treatment with the compound, indicating its role in modulating inflammatory pathways .

Q & A

Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves a multi-step process starting with β-lactam precursors. Key steps include:

  • Acylation of the 7-amino group with phenoxyacetic acid derivatives under Schotten-Baumann conditions to introduce the phenoxyacetamido moiety .
  • Esterification of the carboxylate group using diphenylmethanol in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) .
  • Oxidation at the sulfur atom (S1 position) using m-chloroperbenzoic acid (mCPBA) to achieve the 5-oxide configuration .
    Intermediates are characterized via HPLC-MS for purity and NMR (¹H/¹³C) to confirm regioselectivity. For example, the 7β-stereochemistry is verified by coupling constants (J = 4–5 Hz) in ¹H NMR .

Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation?

Methodological Answer:

  • FT-IR : Confirms functional groups (e.g., β-lactam C=O stretch at ~1770 cm⁻¹, amide N–H at ~3300 cm⁻¹) .
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly the 5R,6α,7β configuration. For example, the bicyclic system’s puckering parameters and torsion angles are validated against known cephalosporin derivatives .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₃H₂₂N₂O₆S) with <2 ppm error .

Basic: How is antibacterial activity assessed, and what are key assay design considerations?

Methodological Answer:

  • MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are performed using broth microdilution (CLSI guidelines) .
  • Time-kill kinetics : Evaluates bactericidal vs. bacteriostatic effects by monitoring colony-forming units (CFUs) over 24 hours .
  • Control compounds : Include cephalosporin standards (e.g., cefotaxime) to benchmark potency. Activity discrepancies may arise from β-lactamase stability, which is tested using nitrocefin hydrolysis assays .

Advanced: How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

  • Dynamic NMR (DNMR) : Detects conformational flexibility (e.g., ring puckering in the bicyclo[4.2.0] system) that may cause splitting or broadening of signals .
  • DFT calculations : Compare experimental NMR shifts with computed values (e.g., using B3LYP/6-311+G(d,p)) to identify discrepancies arising from solvent effects or crystal packing .
  • Synchrotron XRD : Enhances resolution of electron density maps for ambiguous stereocenters, particularly the 5-oxide configuration .

Advanced: What strategies optimize stereochemical outcomes during synthesis?

Methodological Answer:

  • Chiral auxiliaries : Use (R)- or (S)-phenoxypropionyl groups to direct 7β-acylation, reducing epimerization risks .
  • Reaction path sampling (RPS) : Computational workflows (e.g., artificial force-induced reaction method) predict transition states and identify pathways favoring the 6α,7β diastereomer .
  • Low-temperature crystallization : Isolates intermediates at –20°C to prevent racemization during β-lactam ring formation .

Advanced: How are structure-activity relationship (SAR) studies designed for β-lactamase resistance?

Methodological Answer:

  • Substituent variation : Systematically modify the C3 methoxy and C7 phenoxyacetamido groups to assess β-lactamase affinity. For example, bulky substituents at C7 reduce hydrolysis by TEM-1 enzymes .
  • Molecular docking : Simulate binding to β-lactamase active sites (e.g., using AutoDock Vina) to prioritize analogs with lower binding energy .
  • Metalloenzyme assays : Test stability against Zn²⁺-dependent metallo-β-lactamases (e.g., NDM-1) using EDTA-containing buffers to chelate metal cofactors .

Advanced: How is compound stability evaluated under physiological conditions?

Methodological Answer:

  • pH-dependent degradation : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C, monitoring degradation via LC-MS. Hydrolysis of the β-lactam ring is a key failure mode .
  • Thermogravimetric analysis (TGA) : Determines thermal stability (e.g., decomposition onset >150°C indicates suitability for autoclaving) .
  • Light-exposure studies : Use ICH Q1B guidelines to assess photolytic degradation under UV/visible light, particularly for the diphenylmethyl ester moiety .

Advanced: How can computational models accelerate reaction optimization?

Methodological Answer:

  • Quantum mechanical/molecular mechanical (QM/MM) simulations : Model transition states for acylation steps to optimize catalyst selection (e.g., DMAP vs. pyridine) .
  • Machine learning (ML) : Train models on historical reaction data (e.g., yield, purity) to predict optimal conditions (solvent, temperature) for esterification .
  • High-throughput virtual screening (HTVS) : Prioritize derivatives with improved pharmacokinetic profiles (e.g., LogP <3) using ADMET prediction tools .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.